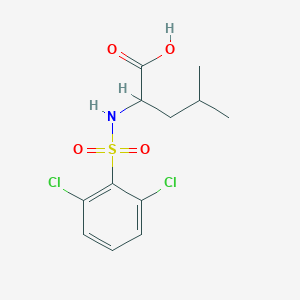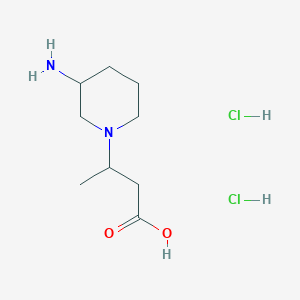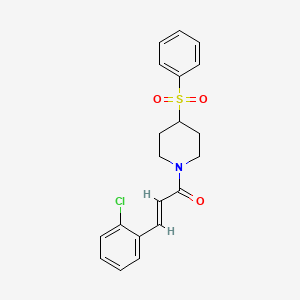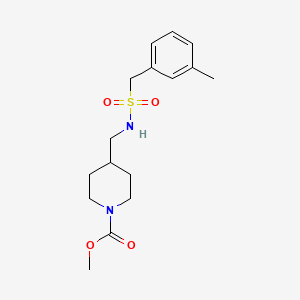
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide, commonly known as FN1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FN1 is a sulfonamide derivative that belongs to the class of thiazole-based compounds. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 416.46 g/mol.
Scientific Research Applications
Inhibitors and Enzyme Modulation
One study explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). These compounds were shown to increase kynurenic acid concentration in the extracellular hippocampal fluid, suggesting their utility in neurological studies.
Antimicrobial and Anticancer Activities
Research on eperezolid-like molecules, including derivatives of the focal compound, assessed their antimicrobial activities, particularly against Mycobacterium smegmatis (Yolal et al., 2012). This study is significant for developing new antimicrobial agents. Another study focused on mixed-ligand copper(II)-sulfonamide complexes, examining their DNA binding, cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013), indicating the diverse potential of sulfonamide derivatives in cancer research.
Organocatalysis and Chemical Synthesis
An organocatalytic study demonstrated the use of sulfonamide derivatives in a one-pot sequential 1,4-addition/dearomative-fluorination transformation to synthesize chiral fluorinated isoxazol-5(4H)-ones with high enantio- and diastereoselectivities (Meng et al., 2013). This work highlights the utility of these compounds in advanced organic synthesis and the development of new organocatalytic methods.
Fluorescence Signaling and Environmental Monitoring
A study on fluorescence signaling demonstrated the development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, employing a sulfonamide derivative (Wang et al., 2012). This research is crucial for environmental monitoring and the detection of toxic compounds in water samples.
Mechanism of Action
Target of Action
The primary target of this compound is the Trypanosoma brucei , a species of parasitic kinetoplastid responsible for African sleeping sickness and other related diseases . The compound exhibits significant trypanocidal activity, making it a promising candidate for the treatment of Trypanosoma brucei infections .
Mode of Action
The compound interacts with its target through a lipophilic end , which consists of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine . This interaction results in significant trypanocidal activity .
Biochemical Pathways
It is known that thiazole derivatives, such as this compound, can have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a lipophilic end in the compound might enhance its cellular accumulation into the protozoa , potentially influencing its bioavailability.
Result of Action
The primary result of the compound’s action is its trypanocidal activity, which makes it a potential candidate for the treatment of Trypanosoma brucei infections
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-6-4-12(5-7-13)17-20-14(11-26-17)8-9-19-27(24,25)16-3-1-2-15(10-16)21(22)23/h1-7,10-11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICVIYHGXXUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)




![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)



